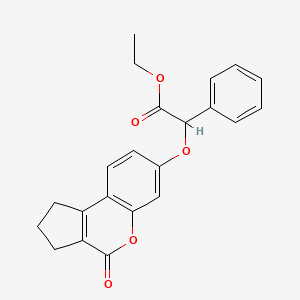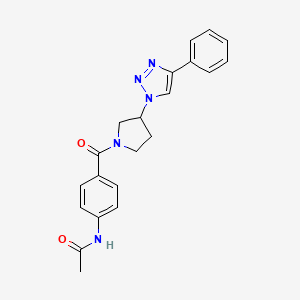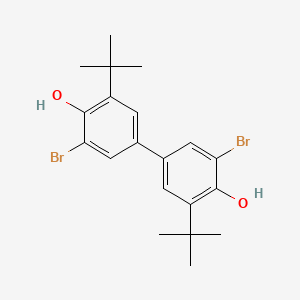![molecular formula C26H32N2O10 B2939354 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1396844-24-8](/img/structure/B2939354.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Neuropeptide Y5 Antagonism for Obesity Treatment
Research has identified a benzoxazine derivative as a moderate affinity neuropeptide Y5 (NPY Y5) receptor antagonist. A series of 2-benzoxazinone derivatives, including compounds related to the target chemical structure, demonstrated potent and selective NPY Y5 antagonism. These compounds showed nanomolar binding affinities for the NPY Y5 receptor and functional antagonism in forskolin-induced cyclic AMP tests, indicating potential in obesity treatment (Torrens et al., 2005).
Antimicrobial Nano-Materials
A study on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives revealed their significant antimicrobial activities against pathogenic bacteria and Candida species. This research suggests that compounds structurally related to the target chemical could be effective against fungal infections, particularly in Candida species (Mokhtari & Pourabdollah, 2013).
Chemical Reactions of Amide Homologs
Research on N-Benzylidene-α-acetamidobenzylamine and its reaction with dialkylamines in the presence of methylamine or ammonia provides insights into the formation of compounds like N-(α-dialkylaminobenzyl) acetamides. This study contributes to understanding the chemical behavior of compounds structurally similar to the target chemical (Sekiya & Ito, 1963).
Antimicrobial and Enzyme Inhibition Properties
A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their antimicrobial activities and enzyme inhibition properties. These compounds, structurally related to the target chemical, showed promising activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase (Khalid et al., 2014).
Dual Inhibitor for Cholinesterase and Monoamine Oxidase
N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, structurally analogous to the target compound, was identified as a new dual inhibitor for cholinesterase and monoamine oxidase. This demonstrates the potential of similar compounds in therapeutic applications (Bautista-Aguilera et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6.C2H2O4/c1-28-20-9-18(10-21(12-20)29-2)15-30-14-17-5-7-26(8-6-17)13-24(27)25-19-3-4-22-23(11-19)32-16-31-22;3-1(4)2(5)6/h3-4,9-12,17H,5-8,13-16H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYGYYCSTHREHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939279.png)

![1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939281.png)

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2939283.png)
![3-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2939287.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2939290.png)

![({[4-(Difluoromethoxy)phenyl]methyl}(methyl)carbamoyl)methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2939294.png)